2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one
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Overview
Description
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one is a complex organic compound with a unique structure that includes an ethyl group, a hydroxycarbonimidoyl group, and a hydroxyindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction, using ethyl halides and a strong base like sodium hydride.
Formation of the Hydroxycarbonimidoyl Group: This step involves the reaction of the compound with hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one can be compared with similar compounds such as:
2-[(E)-C-methyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-methoxyinden-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C12H11NO3/c1-2-9(13-16)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,14,16H,2H2,1H3/b13-9+ |
InChI Key |
XTGBVOHHTOEGJK-UKTHLTGXSA-N |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C2=CC=CC=C2C1=O)O |
Canonical SMILES |
CCC(=NO)C1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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